molecular formula C12H13NO3 B11883739 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol

5-((2-Hydroxyethoxy)methyl)quinolin-8-ol

Cat. No.: B11883739
M. Wt: 219.24 g/mol
InChI Key: GXVUSZDMAJRRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Hydroxyethoxy)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound incorporates a quinoline ring system with a hydroxyethoxy methyl group at the 5-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol typically involves the alkylation of 8-hydroxyquinoline with an appropriate alkylating agent. One common method includes the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dichloromethane, and tetrabutylammonium iodide is often used as a phase-transfer catalyst to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2-Hydroxyethoxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyethoxy methyl group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-((2-Hydroxyethoxy)methyl)quinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to the modulation of cellular pathways involved in cell proliferation and apoptosis. These interactions contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound with similar biological activities but lacks the hydroxyethoxy methyl group.

    5-Chloro-8-hydroxyquinoline: A derivative with a chlorine atom at the 5-position, known for its enhanced antimicrobial properties.

    5-Methyl-8-hydroxyquinoline: A derivative with a methyl group at the 5-position, exhibiting similar but less potent biological activities.

Uniqueness

5-((2-Hydroxyethoxy)methyl)quinolin-8-ol is unique due to the presence of the hydroxyethoxy methyl group, which enhances its solubility and potential for forming metal complexes. This structural modification also contributes to its distinct biological activities and applications in various fields .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-(2-hydroxyethoxymethyl)quinolin-8-ol

InChI

InChI=1S/C12H13NO3/c14-6-7-16-8-9-3-4-11(15)12-10(9)2-1-5-13-12/h1-5,14-15H,6-8H2

InChI Key

GXVUSZDMAJRRCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)COCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.